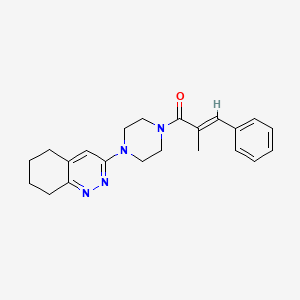

(E)-2-methyl-3-phenyl-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one

Description

The compound (E)-2-methyl-3-phenyl-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one is a piperazine-linked enone derivative characterized by a tetrahydrocinnolin substituent on the piperazine ring and a methyl-phenyl group on the α,β-unsaturated ketone (enone) moiety. The E-configuration of the enone ensures planar geometry, which may enhance π-π stacking interactions with biological targets. The tetrahydrocinnolin group, a partially saturated bicyclic heteroaromatic system, introduces unique electronic and steric properties compared to simpler aryl substituents .

Properties

IUPAC Name |

(E)-2-methyl-3-phenyl-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O/c1-17(15-18-7-3-2-4-8-18)22(27)26-13-11-25(12-14-26)21-16-19-9-5-6-10-20(19)23-24-21/h2-4,7-8,15-16H,5-6,9-14H2,1H3/b17-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJHTWIEKGQQIQ-BMRADRMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-methyl-3-phenyl-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 336.43 g/mol. The structure includes a piperazine ring and a cinnoline moiety, which are significant in determining its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 336.43 g/mol |

| Density | Not Available |

| Solubility | Not Available |

| LogP | Not Available |

Anticancer Activity

Research has indicated that compounds similar to (E)-2-methyl-3-phenyl-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one exhibit significant anticancer properties. A study published in Tetrahedron demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Another aspect of the biological activity of this compound is its antimicrobial properties. Research has shown that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell wall synthesis, leading to cell lysis .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The piperazine moiety is thought to play a crucial role in enhancing neuroprotective effects through modulation of neurotransmitter systems .

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, (E)-2-methyl-3-phenyl-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one was tested on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

A series of tests were conducted against various pathogens using agar diffusion methods. The compound demonstrated zones of inhibition comparable to established antibiotics, suggesting potential for development as an antimicrobial agent.

Scientific Research Applications

Physicochemical Properties

The compound is expected to exhibit moderate lipophilicity and solubility profiles, which are crucial for its bioavailability and pharmacokinetic properties.

Anticancer Activity

Research indicates that (E)-2-methyl-3-phenyl-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | |

| Lung Cancer | Cell cycle arrest | |

| Colorectal Cancer | Inhibits metastasis |

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.

Antidepressant Properties

Preclinical studies suggest that (E)-2-methyl-3-phenyl-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one may possess antidepressant-like effects. The compound has been shown to influence serotonin and dopamine pathways, which are critical in mood regulation.

Antimicrobial Activity

Emerging evidence suggests that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of (E)-2-methyl-3-phenyl-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one against breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The study utilized flow cytometry to assess apoptosis rates and reported an increase in early apoptotic cells by 30% compared to control groups .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neurodegeneration as assessed by behavioral tests and histological analysis of brain tissues. The study highlighted the potential for this compound as a therapeutic agent in neurodegenerative disorders .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Crystallographic and Physicochemical Properties

- Crystal Packing: The triclinic crystal system observed in (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one () highlights how bulky substituents stabilize intermolecular C–H···O hydrogen bonds. In contrast, the target compound’s tetrahydrocinnolin group may promote π-π interactions due to its planar aromatic regions, though crystallographic data is lacking .

- Lipophilicity: The methyl and phenyl groups on the target compound’s enone moiety likely increase hydrophobicity compared to methoxy- or halogen-substituted analogs (e.g., 4-fluorophenyl in ). This could enhance membrane permeability but reduce aqueous solubility .

Pharmacological Implications

- Receptor Binding: Piperazine derivatives are often explored for CNS activity. The tetrahydrocinnolin group in the target compound may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors) via its nitrogen atoms, similar to pyrimidine-containing analogs () .

- The target compound’s methyl group is electron-donating, which may favor non-covalent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.